4-Chlorothieno[2,3-d]pyrimidine
Overview
Description
4-Chlorothieno[2,3-d]pyrimidine (4-CTP) is a heterocyclic compound belonging to the thienopyrimidine family. It is a novel and promising compound that has been attracting significant attention from the scientific community due to its potential applications in the field of organic synthesis and drug discovery. 4-CTP has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Chemical Research Applications : 4-Chlorothieno[3,2-d]pyrimidine is valuable in synthesizing heterocyclic ring systems, offering a simple and safe post-treatment process (Cai, 2011).
Therapeutic Applications : Derivatives such as 4-(phenylamino)thieno[3,2-d]pyrimidine have potential therapeutic uses in treating psychosis, memory impairment, and drug abuse (Song, 2007). Furthermore, some derivatives exhibit antifungal activity against Piricularia oryzae, offering potential preventive effects on rice blast, sheath blight, and cucumber powdery mildew (Konno et al., 1989). Additionally, they have shown broad bioactivities, including antitumor properties, suggesting use in cancer chemotherapeutic drugs (Kaliraj & Kathiravan, 2020).
Antibacterial and Antifungal Activity : 4-Chlorothieno[2,3-d]pyrimidine derivatives have been shown to possess antibacterial and antifungal activities. They display promising activity compared to traditional drugs like ampicillin and griseofulvin (Kanawade, Toche, & Rajani, 2013), and exhibit comparable antibacterial activity to amicacin against various gram-positive and gram-negative bacteria (Prasad & Kishore, 2007).
Radioprotective and Antitumor Activities : Novel thieno[2,3-d]pyrimidine derivatives have been identified with promising radioprotective and antitumor activities (Alqasoumi et al., 2009).
Potential as Lipophilic Antifolates : Synthesized 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines have potential as lipophilic antifolates (Dailide & Tumkevičius, 2022).
Role in Anticancer Agents : 4-Chlorothieno[3,2-d]pyrimidine derivatives containing a piperazine unit are synthesized as potential anti-cancer agents, based on the structure of protein tyrosine kinase inhibitors (Min, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCRUBBNZGVREM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353073 | |
Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14080-59-2 | |
Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 4-Chlorothieno[2,3-d]pyrimidine?
A1: Several synthetic approaches have been reported. One common method involves the chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines using phosphoryl chloride []. Microwave-assisted synthesis has also proven effective, enabling the preparation of 4-chlorothieno[2,3-d]pyrimidines from 4-hydroxythieno[2,3-d]pyrimidines using phosphorus oxychloride under microwave irradiation [, , ]. Another approach involves the transformation of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-caboxylate into a key intermediate, 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde, which can be further reacted to obtain desired derivatives [].
Q2: What are the primary applications of this compound in organic synthesis?
A2: this compound serves as a versatile building block in organic synthesis. It acts as a key intermediate in the synthesis of various biologically active compounds. The chlorine atom at the 4-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse substituents []. This property makes it valuable for creating libraries of compounds with potential pharmaceutical applications, particularly as inhibitors of protein kinase CK2 [] and as antifolates [].
Q3: Can this compound be used in metal-catalyzed cross-coupling reactions?
A3: Yes, research has demonstrated its use in palladium-catalyzed cross-coupling reactions. Specifically, the Pd/C–CuI–PPh3 catalytic system efficiently facilitates C–C bond formation between 4-chlorothieno[2,3-d]pyrimidines and terminal alkynes. This reaction offers a selective route to synthesize 4-alkynylthieno[2,3-d]pyrimidines, minimizing unwanted side reactions like C–O bond formation with solvents like methanol [].
Q4: Have any unexpected reactions been observed with this compound?
A4: Interestingly, unexpected C–O bond formation has been observed during Suzuki coupling reactions involving 4-chlorothieno[2,3-d]pyrimidines [, ]. This unforeseen reactivity highlights the importance of careful reaction optimization and the need to consider potential side reactions when working with this compound.
Q5: What biological activities have been associated with this compound derivatives?
A5: Derivatives of this compound have shown promising results in various biological assays. They exhibit antifungal activity against Piricularia oryzae and have demonstrated preventive effects against Rice blast, Sheath blight, and Cucumber powdery mildew in pot tests []. Notably, some synthesized derivatives have also shown cytotoxic activity against different human cancer cell lines in vitro [, ].
Q6: Are there any specific structural features of this compound derivatives that contribute to their biological activity?
A6: Research suggests that the nature of the substituents at the 4-position significantly influences the biological activity of these derivatives. For instance, incorporating bulky groups like tert-butyl and chloro substituents has been linked to enhanced cytotoxicity [].
Q7: What is the significance of the thieno[2,3-d]pyrimidine scaffold in medicinal chemistry?
A7: The thieno[2,3-d]pyrimidine ring system is recognized as a bioisostere of the quinazoline moiety, a common structural feature in many drugs []. This similarity makes thieno[2,3-d]pyrimidines attractive targets for drug discovery, particularly in developing anticancer agents, as they may exhibit similar biological activities to established quinazoline-based drugs.
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